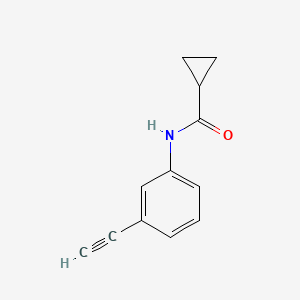
(S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a methyl group, an acetylbiphenyl group, and an aminopropanoate group. The presence of the hydrochloride indicates that it is a salt of the corresponding base .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving phenylmagnesium bromide and trimethyl borate . The product is then hydrolyzed to yield the final compound .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The acetylbiphenyl group would contribute to the planarity and aromaticity of the molecule .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For instance, the amino group could participate in condensation reactions, and the acetyl group could undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Similar compounds often exhibit strong absorption and emission properties, making them potentially useful in applications such as fluorescence sensing .Applications De Recherche Scientifique
Photopolymerization
- Nitroxide-Mediated Photopolymerization : A study described the use of a compound similar to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride in photopolymerization. This compound, bearing a chromophore group, decomposes under UV irradiation to generate radicals, which are crucial in the photopolymerization process (Guillaneuf et al., 2010).
Synthesis of Heterocyclic Systems
- Creation of Fused Heterocyclic Systems : Research showed that derivatives of compounds similar to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate can react with N- and C-nucleophiles to produce various heterocyclic systems, which are valuable in chemical synthesis (Selič & Stanovnik, 1997).
Nonlinear Optical Materials
- Development of Nonlinear Optical Materials : A study highlighted the growth of crystals from a compound closely related to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate for use in nonlinear optics, a field relevant in laser technology and telecommunications (Rao et al., 1991).
Anticancer Drug Research
- Potential in Anticancer Drugs : In a study, amino acetate functionalized organotin(IV) complexes, which bear a resemblance to the compound , were synthesized and shown to have significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).
Antibacterial Activity
- Evaluation of Antibacterial Properties : Research was conducted to estimate the antibacterial activity of compounds structurally similar to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate. This indicates potential applications in developing new antibacterial agents (Isakhanyan et al., 2014).
Crystal Growth for Optical Applications
- Crystal Growth for Optical Use : A study focused on the growth of single crystals from a compound related to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate, which is relevant in the field of optics and materials science (Périgaud & Nicolau, 1986).
Anti-Inflammatory Activity
- Potential Anti-Inflammatory Uses : A study synthesized diastereomeric acids similar to (S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate and evaluated their anti-inflammatory activity. This suggests possible medical applications in treating inflammation (Dilber et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
methyl (2S)-3-[4-(4-acetylphenyl)phenyl]-2-aminopropanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3.ClH/c1-12(20)14-7-9-16(10-8-14)15-5-3-13(4-6-15)11-17(19)18(21)22-2;/h3-10,17H,11,19H2,1-2H3;1H/t17-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKZLEZYCWGMSK-LMOVPXPDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C[C@@H](C(=O)OC)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-(4'-acetylbiphenyl-4-yl)-2-aminopropanoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

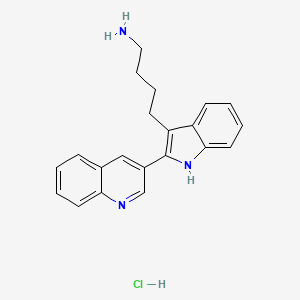
![[4-Methoxy-2-(1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B1391383.png)
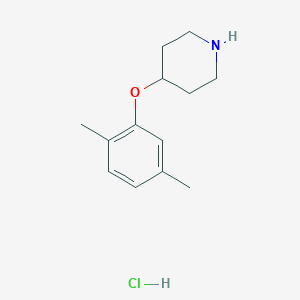

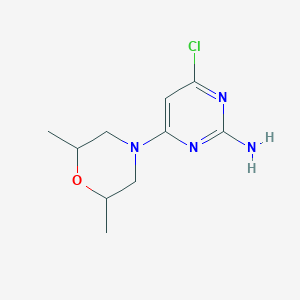
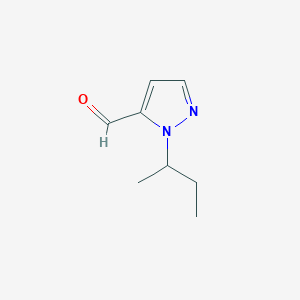

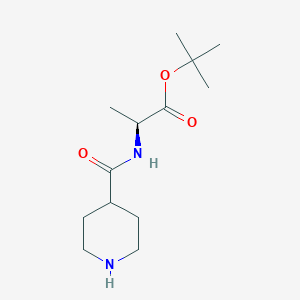
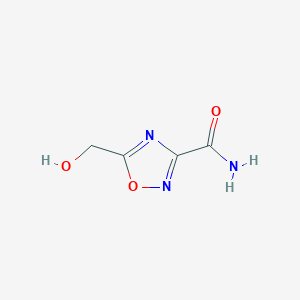
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1391394.png)
